1-(But-3-en-2-yl)cyclobutane-1-carbaldehyde
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Overview
Description
1-(But-3-en-2-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄O It features a cyclobutane ring substituted with a but-3-en-2-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-2-yl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the but-3-en-2-yl group and the aldehyde functionality. One common method is the alkylation of cyclobutanone with but-3-en-2-yl bromide, followed by oxidation to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and oxidation processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-en-2-yl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The but-3-en-2-yl group can participate in substitution reactions, such as halogenation or hydroboration-oxidation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., Br₂), borane (BH₃) followed by hydrogen peroxide (H₂O₂)
Major Products Formed
Oxidation: 1-(But-3-en-2-yl)cyclobutane-1-carboxylic acid
Reduction: 1-(But-3-en-2-yl)cyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives depending on the specific reaction conditions
Scientific Research Applications
1-(But-3-en-2-yl)cyclobutane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(But-3-en-2-yl)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The but-3-en-2-yl group can participate in various organic transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the but-3-en-2-yl group, making it less versatile in certain reactions.
1-(But-3-en-2-yl)cyclobutanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity.
1-(But-3-en-2-yl)cyclobutane-1-carboxylic acid: Features a carboxylic acid group, which alters its chemical properties and applications.
Uniqueness
1-(But-3-en-2-yl)cyclobutane-1-carbaldehyde is unique due to the presence of both the but-3-en-2-yl group and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H14O |
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Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-but-3-en-2-ylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-3-8(2)9(7-10)5-4-6-9/h3,7-8H,1,4-6H2,2H3 |
InChI Key |
RIVQHGHVXBIBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1(CCC1)C=O |
Origin of Product |
United States |
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